N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHFWWSDVISOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDCI/HOBt-Based Activation
The most widely reported method involves activating 3-(trifluoromethyl)benzoic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure:
- Activation : 3-(Trifluoromethyl)benzoic acid (5 mmol), EDCI (5.5 mmol), HOBt (5.5 mmol), and DMAP (0.5 mmol) are stirred in DMF (30 mL) for 2 minutes.
- Amine Addition : 4-Bromoaniline (4.5 mmol) and triethylamine (15 mmol) are introduced, followed by 12-hour stirring at room temperature.
- Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
This method yields 72–81% for analogous benzamides, though electron-withdrawing groups like trifluoromethyl may reduce yields to ~46% due to decreased nucleophilicity of the intermediate active ester.
DIC/Oxyma Alternative
For improved atom economy, N,N′-diisopropylcarbodiimide (DIC) paired with Oxyma Pure® offers a greener profile:
- Coupling : 3-(Trifluoromethyl)benzoic acid (2.97 mmol), DIC (3.56 mmol), and Oxyma (3.56 mmol) in DMF react with 4-bromoaniline at 25°C for 24 hours.
- Purification : Column chromatography (DCM:MeOH = 900:1) isolates the product.
This method minimizes racemization and is scalable, with gram-scale demonstrations achieving comparable yields.
Palladium-Catalyzed Bromination of Preformed Benzamides
For substrates where direct coupling is challenging, bromination of a preassembled benzamide offers an alternative route. A palladium(II)-catalyzed protocol achieves regioselective bromination:
Reaction Setup
- Substrate Preparation : N-Phenyl-3-(trifluoromethyl)benzamide (0.10 mmol) is combined with Na₂S₂O₈ (1.2 equiv), NBS (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and trifluoroacetic anhydride (TFAA) in TFA.
- Heating : The mixture is heated at 50°C for 3 hours, enabling para-bromination on the aniline ring.
- Isolation : Neutralization with NaHCO₃, extraction with DCM, and chromatography yield the target compound.
This method is advantageous for late-stage bromination but requires stringent anhydrous conditions and exhibits moderate yields (~60%) due to competing side reactions.
Multi-Step Synthesis from Aromatic Precursors
Synthesis of 3-Bromo-4-(Trifluoromethyl)Benzoic Acid
The trifluoromethyl and bromine substituents can be introduced sequentially to benzoic acid precursors:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | H₂ (Pd/C), MeOH, 20°C | Hydrogenation | 85% |
| 2 | H₂SO₄, H₂O, reflux | Sulfonation | 78% |
| 3 | CuBr, tert-butylnitrite, MeCN | Bromination | 65% |
| 4 | NaOH, H₂O, 25°C | Hydrolysis | 90% |
This pathway provides the key benzoic acid intermediate, which is subsequently coupled with 4-bromoaniline via EDCI/HOBt.
Direct Trifluoromethylation
Recent advances employ trifluoromethylating agents (e.g., TMSCF₃) under copper catalysis to install the CF₃ group post-coupling, though this approach remains underexplored for the target compound.
Spectroscopic Characterization
Critical analytical data for N-(4-bromophenyl)-3-(trifluoromethyl)benzamide include:
- ¹H NMR (DMSO-d₆): δ 10.60 (s, 1H, NH), 8.03 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 7.6 Hz, 2H, Ar-H), 7.74 (d, J = 8.4 Hz, 2H, Ar-H), 7.61–7.65 (m, 1H, Ar-H), 7.54–7.58 (m, 2H, Ar-H).
- ¹³C NMR : δ 166.5 (C=O), 143.3 (C-Br), 132.4–120.6 (Ar-C), 123.5 (CF₃).
- IR : 1674 cm⁻¹ (C=O), 1372 cm⁻¹ (C-F).
Comparative Analysis of Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| EDCI/HOBt Coupling | 46–81 | High reproducibility, mild conditions | Sensitivity to electron-deficient acids |
| DIC/Oxyma Coupling | 50–75 | Reduced side products, scalable | Higher reagent cost |
| Palladium Bromination | ~60 | Regioselective | Requires preformed benzamide |
| Multi-Step Synthesis | 65–90 | Flexible intermediate modification | Lengthy, cumulative yield loss |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties, making it valuable in synthetic organic chemistry.
Biology
The compound is investigated for its potential roles in:
- Enzyme Inhibition : It can interact with specific enzymes, potentially modulating their activity. This is particularly relevant in the study of metabolic pathways.
- Protein-Ligand Interactions : The compound may serve as a ligand in studies aimed at understanding protein functions and interactions.
Materials Science
This compound is explored for developing new materials, including:
- Polymers : Its chemical properties can be utilized to create polymers with enhanced thermal stability and chemical resistance.
- Coatings : The compound can be used to formulate coatings that require specific physical or chemical characteristics.
Case Study 1: Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, leading to altered metabolic pathways. A study demonstrated its effectiveness against specific enzyme targets involved in cancer metabolism, suggesting potential applications in cancer therapeutics.
Case Study 2: Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity.
Case Study 3: Polymer Development
This compound has been incorporated into polymer matrices to improve their thermal and mechanical properties. Research has indicated that polymers synthesized with this compound show enhanced durability under extreme conditions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-fluorophenyl)benzamide
- N-(4-bromophenyl)-4-(trifluoromethyl)benzamide
- N-(4-bromophenyl)-2-fluoro-4-(trifluoromethyl)benzamide
Uniqueness
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and specificities compared to similar compounds, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the benzamide family, characterized by its unique molecular structure that includes a bromophenyl group and a trifluoromethyl moiety. Its molecular formula is C14H9BrF3NO, and it has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties.
The compound's structure allows it to engage in various chemical reactions, such as substitution, oxidation, and coupling reactions. The presence of the bromine atom in the 4-bromophenyl group can facilitate nucleophilic substitutions, while the trifluoromethyl group can enhance the compound's lipophilicity and biological activity .
This compound interacts with specific molecular targets, including enzymes and receptors. The bromophenyl and trifluoromethyl groups are critical for enhancing binding affinity and specificity, which can modulate various biological pathways. Understanding these interactions is essential for elucidating its biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various benzamide derivatives, compounds with similar structures demonstrated varying degrees of activity against common pathogens:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 15.6 | Antibacterial |
| Control (Ciprofloxacin) | 2.0 | Antibacterial |
The compound showed comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In tests against various insect species, it demonstrated notable effectiveness:
| Insect Species | Mortality Rate (%) |
|---|---|
| Mythimna separate | 70% |
| Helicoverpa armigera | 50% |
| Spodoptera frugiperda | 60% |
These results suggest that this compound could be a viable candidate for agricultural applications .
Case Studies
- Enzyme Inhibition Studies : A study focusing on enzyme inhibition found that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders .
- Toxicological Assessments : Toxicity studies conducted on zebrafish embryos revealed an LC50 value of approximately 14 mg/L, indicating low toxicity levels and supporting its use in further biological applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-3-(trifluoromethyl)benzamide, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, amide bond formation between 3-(trifluoromethyl)benzoyl chloride and 4-bromoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purity optimization involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol. Yield improvements may require controlled stoichiometry and inert atmosphere .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and the trifluoromethyl group (δ ~120 ppm in 13C).
- LC/MS : Verify molecular weight ([M+H]+ expected at ~372 m/z).
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- Elemental Analysis : Validate purity (>95% by C, H, N, Br, F content) .
Q. How should researchers troubleshoot low yields during synthesis?
- Methodological Answer : Low yields may arise from incomplete coupling or side reactions. Solutions include:
- Using fresh, anhydrous reagents.
- Optimizing reaction time/temperature (e.g., 60–80°C for 12–24 hours).
- Employing coupling agents like HATU or EDCI for amide formation.
- Monitoring reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can the efficacy of this compound as a polyglutamine (polyQ) aggregation inhibitor in Huntington’s disease models be evaluated?
- Methodological Answer :
- In vitro : Use recombinant huntingtin exon 1 fragments with expanded polyQ tracts (e.g., Q48) in cell-free assays. Monitor aggregation via Thioflavin T fluorescence or filter-trap assays. IC50 values can be determined using dose-response curves (typical range: 1–10 µM) .
- In cellulo : Treat neuronal cell lines (e.g., PC12 or SH-SY5Y) expressing mutant huntingtin. Quantify inclusion bodies via immunofluorescence or Western blot (anti-huntingtin antibodies). Assess cell viability via MTT assays .
Q. What structural features of this compound contribute to its cell permeability and target binding?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5) and metabolic stability.
- Bromophenyl Moiety : Facilitates π-π stacking with aromatic residues in target proteins.
- Amide Linker : Stabilizes conformation via intramolecular H-bonds. Computational docking (e.g., AutoDock Vina) can predict binding modes to polyQ aggregates or kinase domains .
Q. How can selectivity against off-target kinases or enzymes be assessed?
- Methodological Answer :
- Kinase Profiling : Use competitive binding assays (e.g., Eurofins KinaseProfiler) at 1–10 µM compound concentration.
- Enzyme Inhibition Panels : Test against CYP450 isoforms (e.g., CYP3A4) to evaluate metabolic interference.
- CRISPR/Cas9 Screens : Identify synthetic lethal interactions in kinase-knockout cell lines .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Measure plasma half-life (LC-MS/MS), brain penetration (BBB permeability >0.1), and metabolite profiling.
- Toxicity : Conduct 14-day repeat-dose studies in mice, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
Q. How can computational methods elucidate its interaction with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to polyQ fibrils (AMBER/CHARMM force fields). Analyze H-bonding (e.g., with Gln sidechains) and hydrophobic interactions.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs .
Q. How to design structure-activity relationship (SAR) studies to optimize inhibitory activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
